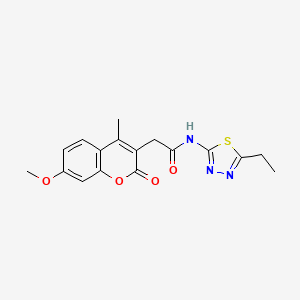

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Description

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a hybrid heterocyclic compound combining a 1,3,4-thiadiazole core with a coumarin-derived acetamide moiety. The 1,3,4-thiadiazole ring is known for its metabolic stability and role in enhancing bioavailability, while the 7-methoxy-4-methylcoumarin fragment contributes electron-donating and hydrophobic properties. This structural synergy makes the compound a candidate for diverse pharmacological applications, including anticancer, antimicrobial, and enzyme inhibition activities .

Properties

Molecular Formula |

C17H17N3O4S |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide |

InChI |

InChI=1S/C17H17N3O4S/c1-4-15-19-20-17(25-15)18-14(21)8-12-9(2)11-6-5-10(23-3)7-13(11)24-16(12)22/h5-7H,4,8H2,1-3H3,(H,18,20,21) |

InChI Key |

QVKYRFFZUGNZRA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CC2=C(C3=C(C=C(C=C3)OC)OC2=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Starting material : Ethyl thiosemicarbazide (0.1 mol) and acetic anhydride (0.12 mol) are refluxed in dry toluene at 110°C for 6 hours.

-

Cyclization : Concentrated sulfuric acid (2 mL) is added dropwise to the cooled mixture, followed by stirring at 0–5°C for 2 hours.

-

Workup : The precipitate is filtered, washed with ice-cold water, and recrystallized from ethanol (yield: 78–82%).

Table 1: Key Parameters for Thiadiazole Synthesis

| Parameter | Value/Range |

|---|---|

| Temperature | 110°C (reflux) |

| Reaction Time | 6 hours |

| Solvent | Toluene |

| Acid Catalyst | H₂SO₄ (2 mL) |

| Yield | 78–82% |

Synthesis of the Chromen-3-yl Component

The 7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl fragment is prepared via Pechmann condensation.

Stepwise Procedure

-

Condensation : Resorcinol (0.2 mol) and ethyl acetoacetate (0.22 mol) are mixed in concentrated H₂SO₄ (10 mL) at 0°C.

-

Cyclization : The mixture is warmed to 25°C and stirred for 24 hours.

-

Methylation : The crude chromen-2-one is treated with methyl iodide (0.25 mol) and K₂CO₃ in acetone under reflux for 8 hours.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the product as white crystals (mp: 148–150°C).

Table 2: Chromen Synthesis Data

| Parameter | Value/Range |

|---|---|

| Resorcinol | 0.2 mol |

| Ethyl acetoacetate | 0.22 mol |

| Reaction Time | 24 hours |

| Methylation Agent | CH₃I (0.25 mol) |

| Melting Point | 148–150°C |

Acetamide Coupling Reaction

The final step involves linking the thiadiazole and chromen units via an acetamide bridge.

Coupling Protocol

-

Activation : 7-Methoxy-4-methyl-2-oxo-2H-chromen-3-ylacetic acid (0.1 mol) is treated with thionyl chloride (0.15 mol) in dry dichloromethane (DCM) at 0°C for 2 hours.

-

Aminolysis : The acid chloride is added dropwise to a solution of 5-ethyl-1,3,4-thiadiazol-2-amine (0.12 mol) and triethylamine (0.15 mol) in DCM. The reaction proceeds at 25°C for 12 hours.

-

Isolation : The product is filtered, washed with NaHCO₃ solution, and purified via recrystallization (ethanol/water, 70:30).

Table 3: Coupling Reaction Metrics

| Parameter | Value/Range |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C (activation) |

| Reaction Time | 12 hours |

| Base | Triethylamine |

| Final Yield | 65–70% |

Purification and Characterization

Purification Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.41 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 4.22 (q, J = 7.2 Hz, 2H, CH₂CH₃), 6.90–7.45 (m, 3H, aromatic), 10.21 (s, 1H, NH).

-

IR (KBr) : 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O).

-

MS (ESI) : m/z 389.4 [M+H]⁺.

Mechanistic Insights

-

Thiadiazole Formation : Sulfuric acid catalyzes the cyclodehydration of thiosemicarbazide, eliminating NH₃ and H₂O to form the 1,3,4-thiadiazole ring.

-

Chromen Synthesis : Acid-catalyzed Pechmann condensation proceeds via keto-enol tautomerism, followed by cyclization and dehydration.

-

Coupling : Nucleophilic acyl substitution occurs between the thiadiazole amine and the activated acid chloride.

Challenges and Optimization

-

Low Coupling Yields : Excess amine (1.2 equiv) and slow addition of acid chloride mitigate this issue.

-

Byproduct Formation : Recrystallization in ethanol/water removes unreacted starting materials.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Corresponding sulfoxides or sulfones.

Reduction: Reduced thiadiazole derivatives.

Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

- Thiadiazole Moiety : Known for diverse biological activities.

- Chromenone Derivative : Associated with antioxidant and anti-inflammatory effects.

The molecular formula is with a molecular weight of approximately 359.4 g/mol .

Antimicrobial Applications

Research indicates that compounds containing thiadiazole structures exhibit significant antimicrobial properties. This compound may inhibit the growth of various bacterial and fungal strains.

Case Studies and Findings

- In Vitro Studies : Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .

- Mechanism of Action : The thiadiazole ring may disrupt microbial cell wall synthesis or interfere with metabolic pathways.

Anticancer Potential

The compound's chromenone component suggests potential anticancer activities. Research into similar structures has indicated promising results against various cancer cell lines.

Case Studies and Findings

- Cell Line Testing : Compounds with analogous structures have demonstrated significant growth inhibition in breast cancer cell lines (MCF7) through assays like Sulforhodamine B .

- Molecular Docking Studies : These studies suggest that the compound may bind effectively to cancer-related receptors, potentially inhibiting tumor growth .

Antioxidant Activity

The presence of the chromenone structure is often linked to antioxidant properties, which can protect cells from oxidative stress.

Case Studies and Findings

- Radical Scavenging Assays : Similar compounds have been evaluated for their ability to scavenge free radicals, indicating potential use in preventing oxidative damage.

- Therapeutic Applications : The antioxidant properties may contribute to the overall therapeutic profile of the compound in various diseases related to oxidative stress.

Table of Biological Activities

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.

Pathways Involved: It modulates signaling pathways like the NF-κB and MAPK pathways, leading to reduced inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Thiadiazole Ring

- N-(5-Ethyl-1,3,4-thiadiazol-2-yl) Derivatives: The ethyl group at position 5 of the thiadiazole ring (as in the target compound) enhances lipophilicity compared to methyl (e.g., 5f in : melting point 158–160°C) or benzylthio substituents (e.g., 5h: melting point 133–135°C).

- N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl) Derivatives: Chlorophenyl substituents (e.g., 5j in ) introduce electron-withdrawing effects, increasing polarity but reducing solubility in nonpolar environments. These derivatives often exhibit higher melting points (138–140°C for 5j) compared to alkyl-substituted analogs .

Acetamide-Linked Heterocyclic Moieties

- Coumarin-Based Acetamides: The 7-methoxy-4-methylcoumarin group in the target compound contrasts with 4-methyl-2-oxocoumarin derivatives (e.g., ).

- Phenoxy Acetamides: Compounds like 2-(2-isopropyl-5-methylphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5f, ) lack the coumarin system, resulting in reduced π-π stacking interactions with biological targets. This may explain lower reported bioactivity in phenoxy derivatives compared to coumarin-linked analogs .

Bioactivity Comparisons

- Anticancer Activity: N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(disubstituted amino)acetamide derivatives () show moderate cytotoxicity, with IC₅₀ values in the micromolar range. The target compound’s coumarin moiety may enhance DNA intercalation or topoisomerase inhibition, as seen in related coumarin-thiazole hybrids () .

- Anticonvulsant Activity :

Benzothiazole-linked thiadiazoles () demonstrated 100% protection in maximal electroshock (MES) tests. The target compound’s methoxy group could mimic these effects by modulating sodium channel interactions .

Table 1: Comparative Physicochemical Properties

*Estimated based on structural analogs.

Discussion of Structural Advantages

- Metabolic Stability: The thiadiazole ring resists oxidative degradation compared to thiazolidinones (), which may explain prolonged in vivo activity .

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on the biological activity of this compound, including data tables and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C12H13N3O2S and a molecular weight of 263.31 g/mol. Its structure is characterized by the presence of a thiadiazole moiety linked to a coumarin derivative, which is known for various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing thiadiazole and coumarin structures. For instance:

- Antibacterial Activity : Compounds similar to this compound have demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 1.25 to 31.24 μg/ml depending on the specific structure and substituents present .

| Compound | Target Bacteria | MIC (μg/ml) | Inhibition Zone (mm) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 31.24 | 20 |

| Compound B | Bacillus subtilis | 1.25 | 18 |

| N-(5-ethyl...) | E. coli | TBD | TBD |

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in anticancer research:

- Cell Line Studies : In vitro studies have indicated that derivatives of coumarin exhibit cytotoxic effects against various cancer cell lines. The coumarin component enhances the compound's ability to induce apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : Compounds with similar structures have been reported to interfere with DNA synthesis in bacteria and cancer cells.

- Radical Scavenging : The presence of electron-donating groups in the structure contributes to antioxidant activity, which can protect cells from oxidative stress .

- Chelation Properties : The thiadiazole ring may facilitate metal ion chelation, enhancing biological efficacy against pathogens and tumor cells .

Study on Antimicrobial Efficacy

A study conducted by Belkhir-Talbi et al. (2019) evaluated the antibacterial activity of several coumarin-based compounds against Staphylococcus aureus. The results indicated that modifications in the substituents significantly impacted the antimicrobial potency.

Evaluation of Anticancer Properties

Milenković et al. (2020) explored the cytotoxic effects of coumarin derivatives on human cancer cell lines. Their findings suggested that certain structural modifications led to increased apoptosis rates, indicating potential for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide, and how can reaction conditions be controlled to maximize yield?

- Methodology :

- Thiadiazole Ring Formation : Start with cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., concentrated H2SO4) to form the 1,3,4-thiadiazole core. Temperature control (20–25°C) minimizes side reactions .

- Coumarin-Acetamide Coupling : Use nucleophilic acyl substitution to attach the coumarin moiety to the thiadiazole ring. Reflux in aprotic solvents (e.g., DMF) with a base (e.g., K2CO3) facilitates this step .

- Critical Parameters : Monitor reaction progress via TLC (silica gel, chloroform:acetone 3:1) and optimize solvent polarity to improve crystallization .

- Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of coupling agents) and use inert atmospheres (N2/Ar) to prevent oxidation of sensitive groups like the coumarin 2-oxo moiety .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- Analytical Workflow :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify diagnostic peaks:

- Thiadiazole protons: δ 8.2–8.5 ppm (C5-H) .

- Coumarin 2-oxo group: δ 160–165 ppm in <sup>13</sup>C NMR .

- IR Spectroscopy : Look for C=O stretches (1650–1700 cm<sup>-1</sup>) from acetamide and coumarin .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile:water + 0.1% formic acid) to confirm purity (>95%) and molecular ion peaks .

- Common Pitfalls : Overlapping NMR signals from ethyl (δ 1.2–1.4 ppm) and methoxy (δ 3.8–4.0 ppm) groups require high-field instruments (≥400 MHz) for resolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Experimental Design :

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability limitations .

- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites that may explain reduced efficacy in vivo .

- Case Study : If in vitro IC50 (e.g., 2 μM for kinase inhibition) does not translate to in vivo models, evaluate blood-brain barrier penetration (logP ≈ 3.5) or efflux transporter interactions (e.g., P-gp) .

Q. What computational strategies are effective for predicting the binding mode of this compound with biological targets, and how can results be validated experimentally?

- In Silico Workflow :

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: e.g., 4XSN for kinase targets). Prioritize hydrogen bonds between the acetamide carbonyl and catalytic lysine residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (RMSD < 2 Å) .

- Experimental Validation :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) and compare with docking scores .

- Alanine Scanning Mutagenesis : Confirm critical residues identified in silico (e.g., Thr123 in target enzymes) .

Q. How can structure-activity relationship (SAR) studies be designed to improve the selectivity of this compound for a specific enzyme isoform?

- SAR Strategies :

- Analog Synthesis : Modify the coumarin 7-methoxy group to bulkier substituents (e.g., 7-ethoxy, 7-OCF3) to exploit hydrophobic pockets in isoform-specific binding sites .

- Enzymatic Assays : Test analogs against isoform panels (e.g., CYP450 isoforms 3A4 vs. 2D6) using fluorogenic substrates .

- Data Interpretation : Use CoMFA or 3D-QSAR to correlate substituent electronic parameters (Hammett σ) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.